4-Methylumbelliferyl beta-D-mannopyranoside

Overview

Description

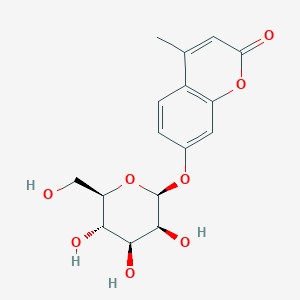

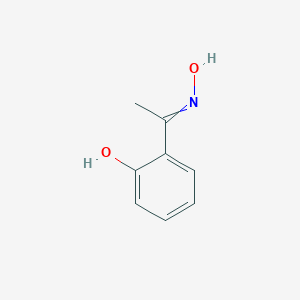

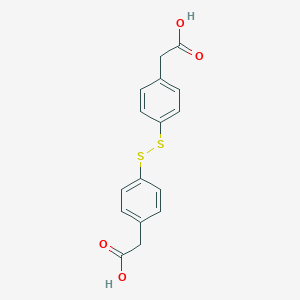

4-Methylumbelliferyl beta-D-mannopyranoside is a fluorogenic substrate commonly used in biochemical assays. It is a derivative of 4-methylumbelliferone, a compound known for its fluorescent properties. This compound is particularly useful in the study of enzyme activities, especially beta-mannosidase, due to its ability to release a fluorescent product upon enzymatic cleavage .

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl beta-D-mannopyranoside, also known as Man-b-4MU, is the enzyme β-mannosidase . This enzyme plays a crucial role in the degradation of N-linked glycoproteins and glycolipids .

Mode of Action

Man-b-4MU acts as a fluorogenic substrate for β-mannosidase . When β-mannosidase acts on Man-b-4MU, it cleaves the glycosidic bond, releasing a fluorescent molecule, 4-methylumbelliferone . This fluorescence can be detected and quantified, providing a measure of β-mannosidase activity .

Biochemical Pathways

The action of Man-b-4MU is involved in the broader context of glycan catabolism . β-mannosidase, the enzyme that acts on Man-b-4MU, is responsible for cleaving mannose residues in glycoproteins and glycolipids . The release of 4-methylumbelliferone upon cleavage by β-mannosidase can be used to monitor the activity of this enzyme and, by extension, the progress of these catabolic pathways .

Pharmacokinetics

It is known that the compound is soluble in pyridine , which may influence its absorption and distribution

Result of Action

The cleavage of Man-b-4MU by β-mannosidase results in the release of the fluorescent molecule 4-methylumbelliferone . This fluorescence can be detected and quantified, providing a direct measure of β-mannosidase activity . This can be particularly useful in the study of conditions related to deficiencies or overactivity of β-mannosidase .

Action Environment

It is known that the assays involving man-b-4mu and β-mannosidase are typically performed at ph 70 , indicating that pH could be a significant environmental factor

Biochemical Analysis

Biochemical Properties

4-Methylumbelliferyl beta-D-mannopyranoside is a fluorogenic substrate for the enzyme β-mannosidase . It interacts with this enzyme, leading to a reaction that produces a fluorescent product . This property makes it useful in enzyme assays, allowing researchers to monitor enzyme activity .

Cellular Effects

The interactions of this compound with β-mannosidase can influence various cellular processes . For instance, it has been used to monitor bacterial growth as a function of the endoglycosidase activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme β-mannosidase . When this compound is metabolized by β-mannosidase, it releases 4-methylumbelliferone, a fluorescent product . This fluorescence can be quantified, providing a measure of enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . The fluorescence produced by its interaction with β-mannosidase can be monitored over time, providing insights into the stability and long-term effects of this compound on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the activity of the enzyme β-mannosidase

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl beta-D-mannopyranoside typically involves the glycosylation of 4-methylumbelliferone with a mannopyranosyl donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The reaction conditions usually require an anhydrous environment and a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and purity. The process includes the purification of the product through techniques such as recrystallization or chromatography to achieve a high level of purity (≥98%) .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl beta-D-mannopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-mannosidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent .

Common Reagents and Conditions

Reagents: Beta-mannosidase enzyme, buffer solutions (e.g., sodium acetate buffer, pH 5.0)

Conditions: The enzymatic reaction is typically carried out at a pH range of 4.5-6.0 and a temperature of 37°C.

Major Products

The major product formed from the enzymatic hydrolysis of this compound is 4-methylumbelliferone, which exhibits strong fluorescence under UV light .

Scientific Research Applications

4-Methylumbelliferyl beta-D-mannopyranoside is widely used in scientific research due to its fluorogenic properties. Some of its applications include:

Biochemistry: Used as a substrate in enzyme assays to measure beta-mannosidase activity in various biological samples.

Cell Biology: Employed in studies involving the localization and activity of beta-mannosidase within cells.

Medical Diagnostics: Utilized in diagnostic assays for lysosomal storage disorders such as beta-mannosidosis.

Industrial Applications: Applied in the quality control of enzyme preparations and in the development of enzyme-based products.

Comparison with Similar Compounds

4-Methylumbelliferyl beta-D-mannopyranoside is unique due to its specific interaction with beta-mannosidase. Similar compounds include:

4-Methylumbelliferyl alpha-D-mannopyranoside: Used to study alpha-mannosidase activity.

4-Methylumbelliferyl beta-D-glucopyranoside: A substrate for beta-glucosidase assays.

4-Methylumbelliferyl beta-D-galactopyranoside: Utilized in beta-galactosidase activity studies.

These compounds share the common feature of releasing 4-methylumbelliferone upon enzymatic cleavage, making them valuable tools in various biochemical assays .

Properties

IUPAC Name |

4-methyl-7-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDPTGPSBJVHCN-NZBFACKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020649 | |

| Record name | 4-Methylumbelliferyl beta-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67909-30-2 | |

| Record name | 4-Methylumbelliferyl-beta-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067909302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylumbelliferyl beta-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Methylumbelliferyl beta-D-mannopyranoside in studying β-D-mannosidase?

A: this compound serves as a synthetic substrate for β-D-mannosidase. [, , , , ] Upon enzymatic cleavage by β-D-mannosidase, the compound releases 4-methylumbelliferone, a fluorescent product. This allows researchers to easily quantify enzyme activity by measuring fluorescence intensity.

Q2: How does the pH level affect the activity of β-D-mannosidase?

A: Research using this compound as a substrate has shown that β-D-mannosidase exhibits different pH optima depending on its tissue source and subcellular localization. For instance, lysosomal β-D-mannosidase from goat kidney displays a sharp pH optimum at 5.5. [] In contrast, the enzyme in both normal adult and mutant goat liver shows activity over a broader pH range (4.5-8.0), suggesting the presence of both lysosomal and non-lysosomal forms of the enzyme. []

Q3: Can this compound be used for prenatal diagnosis of β-D-mannosidase deficiency?

A: Studies indicate that this compound can be utilized for the assessment of β-D-mannosidase activity in human chorionic villi. [, ] This suggests the potential of using this substrate for prenatal diagnosis of β-D-mannosidase deficiency, which can manifest as a lysosomal storage disorder.

Q4: Beyond this compound, are there other potential inhibitors for β-D-mannosidase?

A: Research suggests that mannose derivatives like p-nitrophenyl-beta-D-thiomannopyranoside and p-aminophenyl-beta-D-thiomannopyranoside inhibit β-D-mannosidase activity. [] These compounds, particularly when immobilized, could be valuable tools for purifying β-D-mannosidase via affinity chromatography.

Q5: How does the activity of β-D-mannosidase change during fetal development?

A: Studies using this compound as a substrate reveal that total hepatic β-D-mannosidase activity in goats increases as gestation progresses, reaching adult levels in the last 90 days. [] This rise is primarily attributed to the elevated activity of the non-lysosomal isoenzyme. Interestingly, the lysosomal β-D-mannosidase exists as multiple isoenzymes, demonstrating both genetic and developmental distinctions from its non-lysosomal counterpart. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B15232.png)

![2-[4-(3,4-Dichlorobenzyloxy)]phenylethyl Methanethiosulfonate](/img/structure/B15243.png)

![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B15247.png)